

FNDR-20123 Technical Support Center: Optimizing *P. falciparum* Growth Inhibition

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Compound of Interest

Compound Name: FNDR-20123

Cat. No.: B8144553

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This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of **FNDR-20123** for inhibiting the growth of *Plasmodium falciparum*, the parasite responsible for the most severe form of malaria.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **FNDR-20123** against *P. falciparum*?

A1: **FNDR-20123** is a pan-histone deacetylase (HDAC) inhibitor. It targets the HDAC enzymes of *P. falciparum*, which are crucial for the parasite's epigenetic regulation, leading to disruption of its growth and proliferation.^{[1][2][3]} The compound has been shown to inhibit *Plasmodium* HDAC with an IC₅₀ of 31 nM.^{[1][4]}

Q2: What is the recommended starting concentration for in vitro experiments?

A2: For in vitro asexual blood-stage assays, a starting concentration in the low nanomolar range is recommended. The reported IC₅₀ for **FNDR-20123** against *P. falciparum* in these assays is approximately 42 nM. For gametocyte stages, a higher concentration may be required, with a reported IC₅₀ of 190 nM for male gametocytes.

Q3: Is **FNDR-20123** effective against drug-resistant strains of *P. falciparum*?

A3: Yes, studies have shown that the IC₅₀ values for **FNDR-20123** against both sensitive and multi-drug resistant (MDR) strains of *P. falciparum* are similar. This suggests that there is no

cross-resistance with existing antimalarial drugs and indicates a low risk for the development of resistance.

Q4: What is the cytotoxicity profile of **FNDR-20123**?

A4: **FNDR-20123** has been shown to have negligible cytotoxicity against HepG-2 and THP-1 cell lines.

Troubleshooting Guide

Issue 1: Higher than expected IC50 values in the asexual blood-stage assay.

- Possible Cause 1: Compound Stability. Ensure that the **FNDR-20123** stock solution is properly stored. It is recommended to dissolve **FNDR-20123** in 100% DMSO and store it at -20°C until use.
- Possible Cause 2: Assay Conditions. Verify the parasite culture conditions, including hematocrit levels (maintained at 5%), parasitemia (maintained at 1% during screening), and gas mixture (3% O₂, 5% CO₂, 92% N₂).
- Possible Cause 3: Inaccurate Drug Concentration. Double-check all serial dilutions to ensure the final concentrations in the assay plate are accurate.

Issue 2: Inconsistent results in the gametocyte functional viability assay.

- Possible Cause 1: Gametocyte Maturity. Ensure that the gametocyte cultures are mature before initiating the assay. Functional viability and maturity should be tested after 14 days of culture.
- Possible Cause 2: Exflagellation Induction. Confirm that male gamete formation has been successfully induced. This can be observed by the presence of exflagellation centers under a microscope.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of **FNDR-20123**

Target	IC50 Value
P. falciparum (asexual blood-stage)	42 nM
P. falciparum (male gametocytes)	190 nM
P. falciparum (female gametocytes)	> 5 μ M
Plasmodium HDAC	31 nM
Human HDAC	3 nM
Human HDAC1	25 nM
Human HDAC2	29 nM
Human HDAC3	2 nM
Human HDAC6	11 nM
Human HDAC8	282 nM

Table 2: Pharmacokinetic and Safety Profile of **FNDR-20123**

Parameter	Value
Human/Mouse/Rat Liver Microsome Stability (2h)	> 75% remaining
Human Plasma Protein Binding	57%
hERG Liability	> 100 μ M
Cytochrome P450 (CYP) Isoform Inhibition	IC50 > 25 μ M
Cytotoxicity (HepG-2 @ 100 μ M)	12.6% inhibition
Cytotoxicity (THP-1)	IC50 = 113.6 μ M
Oral Pharmacokinetics in Rats (100 mg/kg) - Cmax	1.1 μ M
Oral Pharmacokinetics in Rats (100 mg/kg) - T1/2	5.5 h

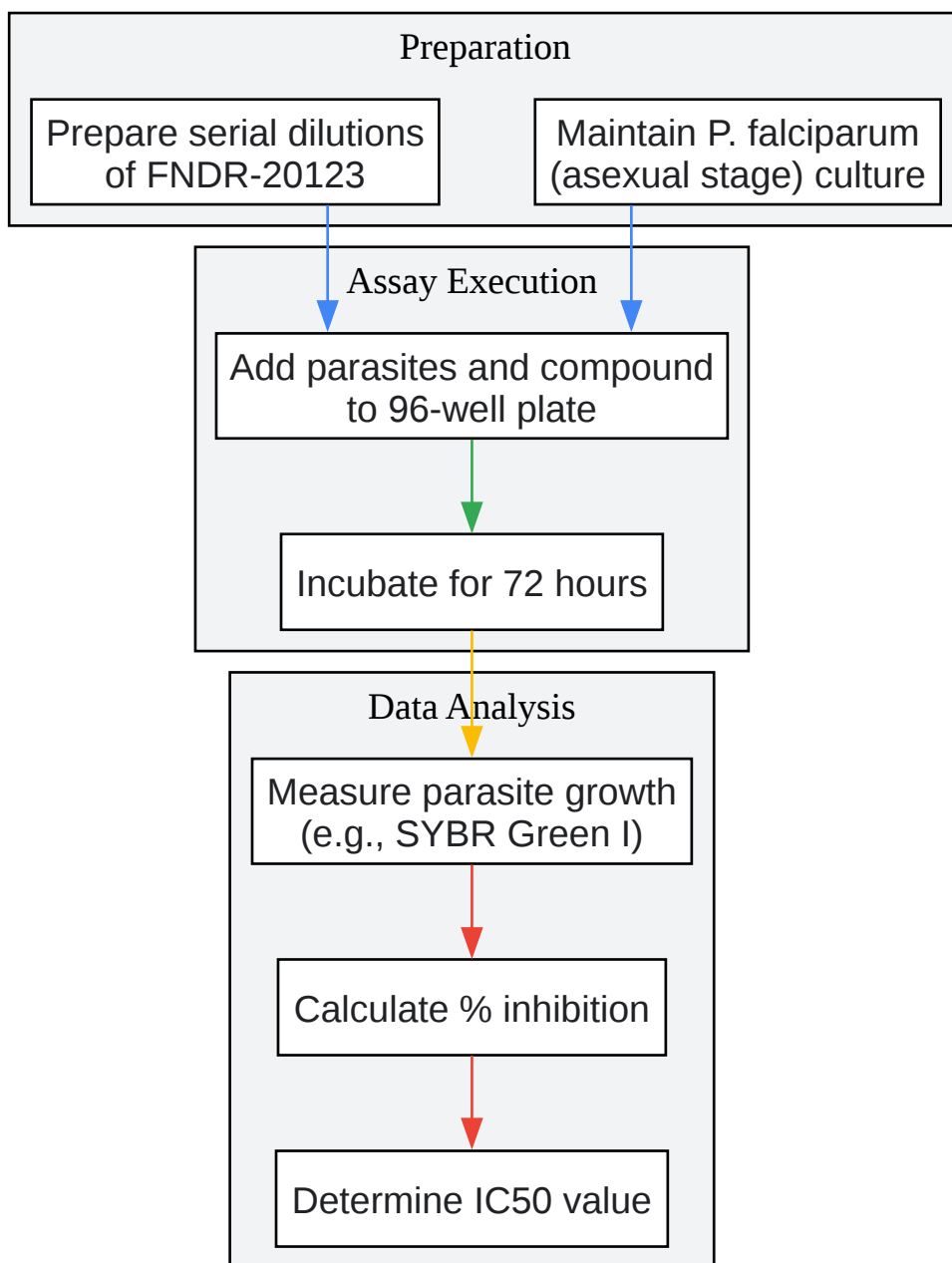
Experimental Protocols & Workflows

P. falciparum Asexual Blood-Stage Growth Inhibition Assay

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the asexual stages of *P. falciparum*.

Methodology:

- **Parasite Culture:** Maintain the *P. falciparum* 3D7 strain at 5% hematocrit and 1% parasitemia in RPMI 1640 medium.
- **Compound Preparation:** Prepare serial dilutions of **FNDR-20123** (typically from 0.01 to 10 μ M) in the culture medium. A vehicle control (e.g., DMSO) should be included.
- **Assay Incubation:** Add the parasite culture to a 96-well plate containing the diluted compound. Incubate for a specified period (e.g., 72 hours) under standard culture conditions (37°C, 3% O₂, 5% CO₂, 92% N₂).
- **Growth Measurement:** Quantify parasite growth. A common method is the SYBR Green I-based fluorescence assay, which measures DNA content.
- **Data Analysis:** Calculate the percent inhibition of growth for each concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.



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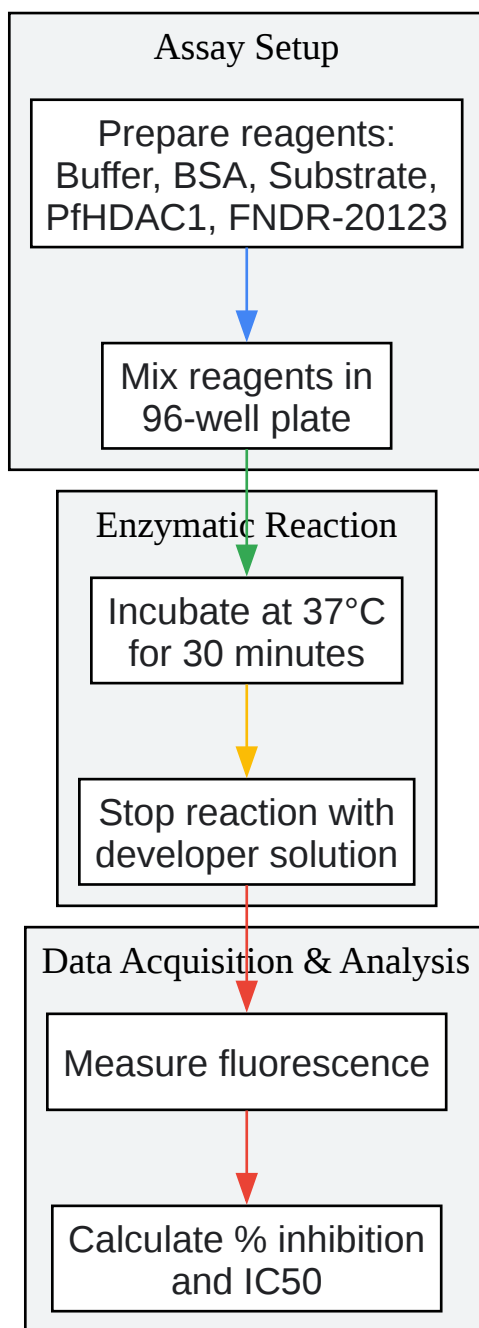
Asexual Blood-Stage Growth Inhibition Assay Workflow

HDAC Activity Screening

This protocol assesses the inhibitory activity of **FNDR-20123** against *P. falciparum* HDAC1 (PfHDAC1).

Methodology:

- **Reagent Preparation:** Prepare HDAC assay buffer (25 mM Tris/Cl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl₂), BSA, HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and PfHDAC1 enzyme (optimized to 4 ng/μL). **FNDR-20123** should be dissolved in 100% DMSO.
- **Reaction Mixture:** In a 96-well plate, mix the assay buffer, BSA, HDAC substrate, and PfHDAC1 enzyme. Add **FNDR-20123** at various concentrations. Include a positive control (e.g., TSA) and a blank (buffer and substrate only).
- **Incubation:** Incubate the plate at 37°C for 30 minutes.
- **Reaction Termination:** Stop the reaction by adding a developer solution.
- **Fluorescence Measurement:** Measure the fluorescence intensity at an excitation wavelength of 350–380 nm and an emission wavelength of 440–460 nm.
- **Data Analysis:** Calculate the percent inhibition of HDAC activity and determine the IC₅₀ value.



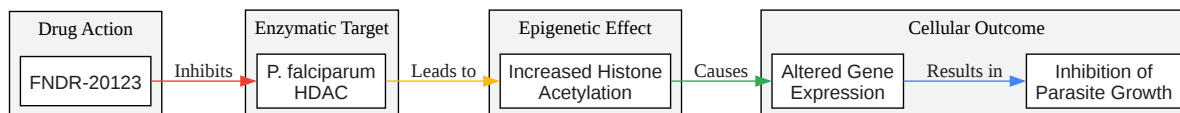
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HDAC Activity Screening Workflow

Signaling Pathway: FNDR-20123 Mechanism of Action

FNDR-20123 inhibits HDAC enzymes, leading to an increase in histone acetylation. This epigenetic modification alters gene expression in *P. falciparum*, ultimately disrupting parasite

growth and survival.



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Mechanism of Action of **FNDR-20123**

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